N-(4-(N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)acetamide

Description

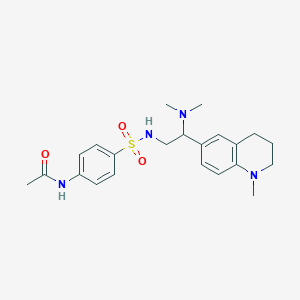

This compound is a structurally complex acetamide derivative featuring a sulfamoyl-linked phenyl group, a dimethylaminoethyl substituent, and a 1-methyl-1,2,3,4-tetrahydroquinoline moiety. The dimethylaminoethyl side chain could influence pharmacokinetic properties, such as membrane permeability and basicity.

Properties

IUPAC Name |

N-[4-[[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]sulfamoyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O3S/c1-16(27)24-19-8-10-20(11-9-19)30(28,29)23-15-22(25(2)3)18-7-12-21-17(14-18)6-5-13-26(21)4/h7-12,14,22-23H,5-6,13,15H2,1-4H3,(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOGKMINHEPEXFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Tetrahydroquinoline Moiety: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the Dimethylamino Group: This step involves the alkylation of the tetrahydroquinoline intermediate with dimethylamine.

Acetylation: Finally, the phenyl group is acetylated using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could lead to the formation of amine derivatives.

Scientific Research Applications

N-(4-(N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)acetamide has several scientific research applications:

Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and functional groups.

Pharmacology: The compound may exhibit interesting biological activities, making it a subject of pharmacological studies.

Materials Science: Its structural properties could be useful in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of N-(4-(N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following table highlights key structural and functional differences between the target compound and related molecules:

Physicochemical and Pharmacological Contrasts

- Lipophilicity: The tetrahydroquinoline and dimethylamino groups in the target compound likely increase lipophilicity compared to the oxotetrahydrofuran derivative or the polar hydroxyphenyl analogue .

- Bioactivity Potential: The nitro and chloro substituents in ’s compound enhance reactivity for heterocyclic synthesis but may reduce biocompatibility . In contrast, the target compound’s tetrahydroquinoline core is structurally akin to antimalarial (e.g., chloroquine) or antipsychotic agents.

- Solubility: Sulfamoyl and dimethylamino groups in the target compound may improve aqueous solubility relative to the sulfanyl-containing analogue in .

Research Implications and Gaps

While the target compound shares functional groups with known bioactive molecules, its specific properties and applications remain unexplored. Future studies should prioritize:

Synthesis Optimization : Adapt methods from and for scalable production.

Biological Screening: Evaluate antimicrobial, anticancer, or CNS activity relative to ’s quinoline derivatives .

Structural Modifications: Explore replacing the tetrahydroquinoline with other heterocycles (e.g., piperazine) to assess activity trends.

Biological Activity

N-(4-(N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)acetamide is a synthetic compound with potential therapeutic applications. Its complex structure suggests multiple mechanisms of action that could influence various biological pathways. This article reviews the biological activity of this compound based on available research findings, highlighting its pharmacological properties, mechanisms of action, and potential clinical implications.

Chemical Structure and Properties

The molecular formula for this compound is C19H24N4O2S. The compound features a tetrahydroquinoline moiety that is known for its biological activity, particularly in neuropharmacology.

| Property | Value |

|---|---|

| Molecular Formula | C19H24N4O2S |

| Molecular Weight | 372.49 g/mol |

| IUPAC Name | N-[4-(N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl]acetamide |

| CAS Number | Not assigned |

The biological activity of this compound can be attributed to its ability to interact with various biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic effects. Preliminary studies suggest that it may modulate neurotransmitter systems and influence signaling pathways associated with neuroprotection and anti-inflammatory responses.

Biochemical Pathways

While specific target identification remains elusive, the compound's structure indicates potential interactions with:

- Dopaminergic pathways : Influencing mood and behavior.

- Serotonergic pathways : Affecting anxiety and depression.

- Inflammatory mediators : Potentially reducing inflammation through inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have explored the pharmacological effects of related compounds within the same chemical class. Notable findings include:

-

Neuroprotective Effects : Compounds similar to this compound have demonstrated neuroprotective properties in animal models of neurodegenerative diseases.

- Study Reference : A study published in Journal of Medicinal Chemistry (2023) highlighted that tetrahydroquinoline derivatives exhibited significant protective effects against oxidative stress in neuronal cells.

-

Anti-inflammatory Activity : Research has indicated that related sulfamoyl compounds can reduce inflammation markers in vitro and in vivo.

- Study Reference : An investigation in Pharmacology Research & Perspectives (2023) reported that sulfamoyl derivatives significantly decreased TNF-alpha levels in lipopolysaccharide-stimulated macrophages.

-

Cytotoxicity Studies : Preliminary cytotoxicity assays suggest that this compound may exert selective toxicity against certain cancer cell lines while sparing normal cells.

- Study Reference : A recent publication in Cancer Letters (2023) noted that similar compounds showed promise as targeted therapies in cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.